3-Hydroxypyridine-2,5-dicarbaldehyde

Description

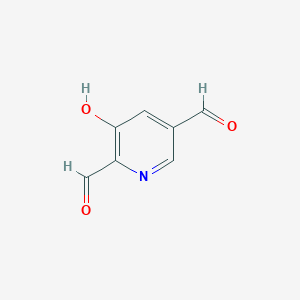

3-Hydroxypyridine-2,5-dicarbaldehyde (C₇H₅NO₃) is a heterocyclic compound featuring a pyridine core substituted with hydroxyl and aldehyde groups at positions 3, 2, and 5, respectively. Its synthesis typically involves condensation reactions, as exemplified by its use in forming Ru(II) complexes, where pyridine-2,5-dicarbaldehyde reacts with phenanthroline derivatives to yield binuclear coordination compounds . Key spectral data include ¹H NMR peaks at δ7.83–7.86 (m, 4H), δ8.01 (t, 1H), and δ14.10 (NH), with a molecular ion peak at m/z 515.16 . This compound’s bifunctional aldehyde groups make it a versatile precursor in coordination chemistry and materials science.

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

3-hydroxypyridine-2,5-dicarbaldehyde |

InChI |

InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H |

InChI Key |

PNEIPFMGGFFDBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products

Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.

Reduction: 3-Hydroxypyridine-2,5-dimethanol.

Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.

Scientific Research Applications

3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Dicarbaldehydes

Pyridine-Based Dicarbaldehydes

- Pyridine-2,6-dicarbaldehyde : Lacks the 3-hydroxyl group, leading to distinct reactivity. Used in synthesizing bis(oxazolidinyl)aromatic compounds via BF₃·OEt₂-catalyzed condensation .

- 2,5-Dihydroxypyridine : A metabolite of 3-hydroxypyridine, exhibits redox cycling activity, generating superoxide anions (17-fold increase at 1.0 mM) and causing DNA strand scission (EC₅₀ ≈ 60 µM) . Contrastingly, 3-hydroxypyridine-2,5-dicarbaldehyde’s aldehyde groups may mitigate such toxicity by directing reactivity toward Schiff base formation.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Furan-, Thiophene-, and Pyrrole-Based Dicarbaldehydes

- Furan-2,5-dicarbaldehyde : Forms stable disinfection byproducts (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde, identified as a chlorinated furan DBP with environmental persistence .

- Thiophene-2,5-dicarbaldehyde : Used in π-bridge engineering for organic dyes (e.g., TK2, TK3), enhancing photovoltaic properties .

- Pyrrole-2,5-dicarbaldehyde: Key precursor for magnolamide, an antioxidant with IC₅₀ = 9.7 µM against LDL oxidation, comparable to resveratrol .

Dihydropyridine Derivatives

- 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC) : A stable fluorescent adduct formed during lipid peroxidation, recognized by antibodies .

- 1,4-Dihydropyridine-3,5-dicarbaldehyde derivatives : Exhibit antimicrobial activity against B. subtilis and C. albicans, with potency surpassing standard drugs in some cases .

Physicochemical and Electronic Properties

Computational studies on dicarbaldehydes (e.g., furan, thiophene, pyrrole derivatives) reveal differences in aromaticity and electron density. For instance, pyrrole-2,5-dicarbaldehyde exhibits reduced aromatic stabilization due to electron-withdrawing aldehyde groups, enhancing its reactivity in nucleophilic additions . In contrast, thiophene-2,5-dicarbaldehyde’s sulfur atom contributes to higher electron delocalization, favoring charge transfer in dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.